N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 6-methylbenzo[d]thiazole-2-amine with 4-nitrobenzoyl chloride in the presence of pyridin-4-ylmethylamine under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted benzothiazoles or pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets. The nitro group and the benzothiazole moiety play crucial roles in binding to these targets, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)ethylamino benzamide
N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamide
Uniqueness: N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide stands out due to its unique structural features, such as the presence of the nitro group and the pyridin-4-ylmethyl moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
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Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-2-7-18-19(12-14)29-21(23-18)24(13-15-8-10-22-11-9-15)20(26)16-3-5-17(6-4-16)25(27)28/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRLNBSGCSYGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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